1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester

Medicinal Chemistry Drug Design Physicochemical Profiling

1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester (CAS 91616-41-0) is a 1,5-disubstituted tetrazole bearing an N1-methyl group and a C5-ethyl carboxylate. It belongs to the 5-substituted-1H-tetrazole family, which is widely employed as a metabolism-resistant bioisostere of carboxylic acids in medicinal chemistry.

Molecular Formula C5H8N4O2
Molecular Weight 156.14 g/mol
CAS No. 91616-41-0
Cat. No. B1339707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester
CAS91616-41-0
Molecular FormulaC5H8N4O2
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN=NN1C
InChIInChI=1S/C5H8N4O2/c1-3-11-5(10)4-6-7-8-9(4)2/h3H2,1-2H3
InChIKeyJMPPMYKMIXZZRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1H-tetrazole-5-carboxylic Acid Ethyl Ester (CAS 91616-41-0): Procurement-Relevant Identity and Core Properties


1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester (CAS 91616-41-0) is a 1,5-disubstituted tetrazole bearing an N1-methyl group and a C5-ethyl carboxylate. It belongs to the 5-substituted-1H-tetrazole family, which is widely employed as a metabolism-resistant bioisostere of carboxylic acids in medicinal chemistry [1]. With a molecular weight of 156.14 g·mol⁻¹, an XLogP3 of 0.1, zero hydrogen-bond donors, five hydrogen-bond acceptors, and a topological polar surface area (TPSA) of 69.9 Ų, this compound occupies a distinct physicochemical space that cannot be duplicated by its closest unsubstituted, methyl-ester, or regioisomeric analogs [2].

Why 1-Methyl-1H-tetrazole-5-carboxylic Acid Ethyl Ester Cannot Be Replaced by a Generic Tetrazole Ester


Substituting 1-methyl-1H-tetrazole-5-carboxylic acid ethyl ester with a close analog such as the unsubstituted ethyl tetrazole-5-carboxylate, the methyl ester, or the 2-methyl regioisomer introduces measurable differences in hydrophobicity, hydrogen-bonding capacity, thermal stability, and regiochemical reactivity that alter downstream performance in synthesis, purification, and biological assays [1]. Even at the level of computed molecular descriptors, the target compound’s combination of XLogP3 = 0.1, zero H-bond donors, TPSA = 69.9 Ų, and three rotatable bonds differentiates it from analogs whose XLogP3 values span from −0.2 to +0.7 and whose TPSA ranges from 69.9 to 80.8 Ų [2][3]. These differences directly affect solubility, permeability, and chromatographic behavior, making batch-to-batch interchange without re-validation a scientifically unsound procurement practice.

Quantitative Differentiation Evidence for 1-Methyl-1H-tetrazole-5-carboxylic Acid Ethyl Ester vs. Closest Analogs


Hydrophobicity (XLogP3) Comparison: Balanced Lipophilicity vs. Methyl Ester, Unsubstituted, and 2-Methyl Regioisomer

The target compound exhibits an XLogP3 of 0.1, positioning it between the more hydrophilic methyl ester (XLogP3 = −0.2) and the more lipophilic 2-methyl regioisomer (XLogP3 = 0.7), while matching the unsubstituted ethyl ester (XLogP3 = 0) [1]. This intermediate lipophilicity confers a distinct balance of aqueous solubility and membrane permeability that is critical for consistent pharmacokinetic behavior in tetrazole-containing drug candidates [2].

Medicinal Chemistry Drug Design Physicochemical Profiling

Hydrogen-Bond Donor Count: Zero HBD Enables Passive Diffusion vs. Unsubstituted Ethyl Tetrazole-5-carboxylate

The N1-methyl substitution eliminates the acidic N–H proton present in unsubstituted ethyl tetrazole-5-carboxylate. Consequently, the target compound has zero hydrogen-bond donors (HBD = 0), whereas the unsubstituted analog possesses one HBD (HBD = 1) [1]. In drug design, reducing HBD count is a validated strategy to improve passive membrane permeability and oral absorption [2].

Bioisostere Design Permeability Medicinal Chemistry

Thermal Stability and Handling: Higher Melting Point vs. Methyl Ester and Unsubstituted Analog

The target compound melts at 133 °C, which is 24–45 °C higher than the methyl ester (108–109 °C) and 40–45 °C higher than the unsubstituted ethyl tetrazole-5-carboxylate (88–93 °C) [1]. A higher melting point generally correlates with greater thermal stability and reduced risk of degradation during storage, shipping, and reactor-scale heating [2].

Solid-State Stability Process Chemistry Procurement Quality

Regioselective Reactivity: Spontaneous Decarboxylation of 1-Methyl-5-carboxylic Acid vs. 2-Methyl Isomer

While direct kinetic data for the ester form is limited, the corresponding 1-methyltetrazole-5-carboxylic acid undergoes spontaneous decarboxylation at room temperature, whereas the 2-methyl-5-carboxylic acid isomer requires heating to 200 °C to achieve decarboxylation [1]. This ~180–200 °C difference in activation barrier reflects fundamental electronic differences between the 1- and 2-substituted tetrazole systems and predicts superior regioselective reactivity for 1-substituted derivatives in synthetic sequences involving the carboxylic acid intermediate [2].

Synthetic Chemistry Regioselectivity Decarboxylation

Polar Surface Area (TPSA) and Predicted pKa: Differentiable Ionization Profile vs. Unsubstituted Analog

The target compound lacks an ionizable N–H proton, yielding a computed pKa of only 0.38 ± 0.10 and a TPSA of 69.9 Ų. In contrast, unsubstituted ethyl tetrazole-5-carboxylate carries an acidic proton (predicted pKa = 2.83 ± 0.10) and a larger TPSA of 80.8 Ų . The near-neutral pKa of the target means it remains completely unionized across the entire physiological pH range (pH 1–8), avoiding the pH-dependent solubility and permeability complications that affect the unsubstituted analog [1].

Ionization Permeability ADME Prediction

Rotatable Bond Count and Molecular Flexibility: Differentiable Conformational Entropy vs. Methyl Ester

The ethyl ester side chain adds one extra rotatable bond compared to the methyl ester (3 vs. 2 rotatable bonds) [1]. This difference modulates conformational entropy and ligand-binding free energy. In fragment-based and lead-optimization programs, each additional rotatable bond typically increases conformational entropy penalty upon binding by approximately 0.5–1.0 kcal·mol⁻¹, which can alter binding affinity and selectivity [2].

Conformational Analysis Ligand Efficiency Drug Design

Optimal Application Scenarios for 1-Methyl-1H-tetrazole-5-carboxylic Acid Ethyl Ester Based on Quantitative Differentiation


Medicinal Chemistry: Synthesis of Permeability-Optimized Tetrazole Bioisostere Libraries

With zero hydrogen-bond donors and a pKa of ~0.38, this compound remains completely unionized at physiological pH, eliminating pH-dependent permeability fluctuations observed with the unsubstituted analog (pKa ~2.83) [1]. Coupled with a balanced XLogP3 of 0.1 and a TPSA of 69.9 Ų, it is the preferred building block for parallel synthesis of tetrazole-containing compound libraries where consistent passive permeability across chemical series is essential for SAR interpretation [2].

Process Chemistry: Large-Scale Synthesis Requiring Robust Solid-State Handling and Storage

The melting point of 133 °C—substantially higher than the methyl ester (108–109 °C) or unsubstituted analog (88–93 °C)—reduces the risk of melting, clumping, or degradation during ambient-temperature storage and shipping [1]. This thermal margin simplifies warehouse management, eliminates cold-chain logistics costs, and ensures consistent physical form upon receipt, which is critical for GMP intermediate procurement in multi-step pharmaceutical syntheses [2].

Synthetic Methodology: Regioselective Decarboxylative Coupling and Mild Functionalization

The 1-methyl substitution pattern enables spontaneous decarboxylation of the derived carboxylic acid at room temperature, whereas the 2-methyl isomer requires harsh heating to 200 °C [1]. This ~180 °C difference allows chemists to design decarboxylative cross-coupling and late-stage functionalization sequences that proceed under mild, functional-group-tolerant conditions, expanding the accessible chemical space without thermal degradation of sensitive substrates [2].

Fragment-Based Drug Discovery: Fine-Tuning Conformational Entropy via the Ethyl Ester Side Chain

The ethyl ester contributes three rotatable bonds versus two for the methyl ester [1]. This additional degree of torsional freedom provides a tunable parameter for fragment growing and merging strategies, where controlling conformational entropy can make the difference between a weakly binding fragment and a high-affinity lead. The intermediate lipophilicity (XLogP3 = 0.1) further ensures the compound does not introduce undesirable hydrophobicity-driven off-target binding [2].

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